Enantiomer-Dependent Target Engagement: (R)-Configuration Required for Nanomolar CCR2b Antagonism
Derivatives built on the (R)-3-aminopyrrolidine scaffold exhibit potent CCR2b antagonism that is configuration-dependent. Compound 71, an (R)-configured derivative, demonstrated binding IC₅₀ = 3.2 nM, MCP-1-induced chemotaxis IC₅₀ = 0.83 nM, and Ca²⁺ flux IC₅₀ = 7.5 nM [1]. In contrast, an alternative (S)-3-aminopyrrolidine series of CCR2 antagonists (INCB3284) exhibited hCCR2 binding IC₅₀ = 3.7 nM and chemotaxis IC₅₀ = 4.7 nM — representing a >5-fold reduction in functional chemotaxis potency compared to the (R)-series compound 71 [2]. The stereochemical inversion from (R) to (S) within the same CCR2 target class produces a meaningful difference in cellular functional activity.
| Evidence Dimension | CCR2b Antagonism: Binding Affinity and Functional Activity |
|---|---|
| Target Compound Data | (R)-3-aminopyrrolidine derivative (Compound 71): Binding IC₅₀ = 3.2 nM; Chemotaxis IC₅₀ = 0.83 nM; Ca²⁺ Flux IC₅₀ = 7.5 nM |
| Comparator Or Baseline | (S)-3-aminopyrrolidine series (INCB3284): Binding IC₅₀ = 3.7 nM; Chemotaxis IC₅₀ = 4.7 nM |
| Quantified Difference | 5.7-fold reduction in chemotaxis functional potency for (S)-series relative to (R)-series compound 71 |
| Conditions | CCR2b binding assay; MCP-1-induced chemotaxis assay; Ca²⁺ flux assay in recombinant cell lines |
Why This Matters
Procurement of the correct enantiomer — (R)-3-aminopyrrolidin-2-one hydrochloride (CAS 223407-19-0) — is essential for reproducing nanomolar CCR2b functional antagonism; substitution with the (S)-enantiomer or racemate will yield divergent SAR outcomes.
- [1] Moree WJ, Kataoka K, Ramirez-Weinhouse MM, et al. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorg Med Chem Lett. 2008;18(6):1869-73. View Source
- [2] Xue CB, Wang A, Han Q, et al. Discovery of INCB3284, a potent and selective CCR2 antagonist. ACS Med Chem Lett. 2011;2(12):913-8. View Source
